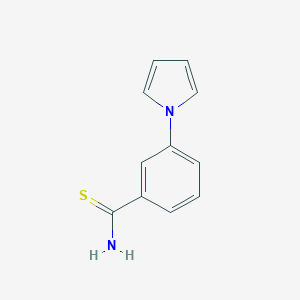

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential anticancer activity. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines . The compound promoted cell cycle arrest in the G2/M phase in cancer cells, induced caspase activity, and increased the population of apoptotic cells .

Fungicidal Properties

Pyrrole derivatives, such as “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide”, have been widely described for their diverse therapeutic applications as fungicides .

Antibacterial Activity

These compounds also have potential applications as antibiotics, providing a possible avenue for the treatment of bacterial infections .

Anti-inflammatory Uses

Pyrrole derivatives have been used as anti-inflammatory agents, which could potentially be applied in the treatment of conditions characterized by inflammation .

Anti-tubercular Agents

These compounds have been described for their potential use as anti-tubercular agents .

Cholesterol Reduction

Pyrrole derivatives have been used in the development of drugs aimed at reducing cholesterol levels .

Immunosensor Development

The compound has been used in the development of an immunosensor for the ultra-sensitive detection of calreticulin (CALR), a biomarker in human serum samples . The immunosensor showed a linear response to CALR concentrations in the range of 0.015–60 pg/mL, with a very low detection limit (4.6 fg/mL) and good sensitivity .

Cannabinoid Receptor Affinity

The compound has been studied for its affinity to cannabinoid receptors, which could have implications in the treatment of various conditions .

Direcciones Futuras

The future directions for research on “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” could include detailed studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry, particularly as an anticancer agent, could be explored further .

Propiedades

IUPAC Name |

3-pyrrol-1-ylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZUYCBQOPNMNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384043 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide | |

CAS RN |

175276-79-6 |

Source

|

| Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)

![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)

![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)